molecular formula C8H8FNO4S B13514412 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid

Cat. No.: B13514412
M. Wt: 233.22 g/mol
InChI Key: ZEEVLTAGPQFXJU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H7FO4S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method is the sulfonation of 3-Fluoro-4-methylbenzoic acid, followed by the introduction of the sulfamoyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.

    Substitution: The fluorine atom and the methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and the sulfamoyl group can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    4-Methyl-5-sulfamoylbenzoic acid: Does not have the fluorine atom, which can affect its reactivity and biological activity.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methyl group, leading to different chemical properties.

Uniqueness

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid is unique due to the combination of the fluorine atom, methyl group, and sulfamoyl group on the benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

3-fluoro-4-methyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8FNO4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

ZEEVLTAGPQFXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)N)C(=O)O)F

Origin of Product

United States

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